molecular formula C9H10O2 B034564 2,3-Dihydro-1-benzofuran-5-ylmethanol CAS No. 103262-35-7

2,3-Dihydro-1-benzofuran-5-ylmethanol

Cat. No. B034564
CAS RN: 103262-35-7
M. Wt: 150.17 g/mol
InChI Key: XQDNBMXUZGAWSZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-ylmethanol is a chemical compound with the empirical formula C9H10O2 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 2,3-Dihydro-1-benzofuran-5-ylmethanol is 150.17 g/mol . The SMILES string representation of its structure is OCc1ccc2OCCc2c1 .


Physical And Chemical Properties Analysis

2,3-Dihydro-1-benzofuran-5-ylmethanol is a solid substance . Its molecular formula is C9H10O2 and it has a molecular weight of 150.17 g/mol .

Scientific Research Applications

Pharmaceutical Research

2,3-Dihydro-1-benzofuran-5-ylmethanol serves as a heterocyclic building block in pharmaceutical research. Its structure is a key component in the synthesis of various pharmacologically active molecules. For instance, derivatives of this compound have been explored for their potential neuroprotective effects and as modulators of biological pathways related to neurological disorders .

Material Science

In material science, this compound can be used to create novel organic frameworks. Its benzofuran moiety is particularly interesting for constructing organic semiconductors, which are essential for developing flexible electronic devices .

Chemical Synthesis

This compound is valuable in chemical synthesis as an intermediate for the preparation of more complex molecules. It is often used in the synthesis of various organic compounds, including natural products and potential therapeutic agents .

Agrochemical Research

The benzofuran ring present in 2,3-Dihydro-1-benzofuran-5-ylmethanol is a common motif in agrochemicals. Researchers utilize this structure to develop new pesticides and herbicides with improved safety profiles and efficacy .

Cosmetic Industry

Although not directly used in cosmetics, its derivatives could be synthesized for use as UV filters or antioxidants in cosmetic formulations. The research in this area focuses on enhancing the stability and safety of cosmetic products .

Environmental Science

In environmental science, this compound’s derivatives could be studied for their ability to remove pollutants from water or soil. Research might include the development of new adsorbent materials or the degradation of hazardous substances .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDNBMXUZGAWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379853
Record name 2,3-dihydro-1-benzofuran-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-ylmethanol

CAS RN

103262-35-7
Record name 2,3-dihydro-1-benzofuran-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1-benzofuran-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,3-dihydrobenzo[b]furan-5-carboxylic acid (1.64 g, 10 mmol) in tetrahydrofuran (10 mL) was added under ice-cooling lithium aluminum hydride (949 mg, 25 mmol) and the mixture was stirred at 60° C. for 1 h. The reaction mixture was stirred under ice-cooling and methanol and 1N hydrochloric acid were added. The precipitate was filtered off and the mother liquor was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1.5 g, 100%).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
949 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (30.0 g, 0.202 mol) in methanol (150 mL) was added sodium borohydride (3.83 g, 0.101 mol) under ice-cooling. The mixture was stirred for 15 minutes at ambient temperature and then diluted with water. The product was extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to afford the title compound (yield 27.6 g, 91%) as an oily product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

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